molecular formula C26H38O10 B8261741 ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester

ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester

Cat. No.: B8261741
M. Wt: 510.6 g/mol
InChI Key: NRUSGLWZCNYPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester: is a diterpenoid compound derived from the herbs of Pteris semipinnata. This compound is known for its significant biological activities, including antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester typically involves the extraction and purification from natural sources such as Pteris semipinnata. The compound is isolated using chromatographic techniques and characterized by spectroscopic methods .

Industrial Production Methods: : Industrial production of this compound is not widely documented, but it generally follows the principles of natural product extraction and purification. The process involves harvesting the plant material, followed by solvent extraction, and purification using techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: : ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester involves the induction of apoptosis in cancer cells. This is achieved through the activation of specific molecular pathways that lead to cell death. The compound targets key proteins involved in cell cycle regulation and apoptosis, thereby inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid and other kaurene derivatives .

Uniqueness: : What sets ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester apart is its unique combination of hydroxyl and oxo functional groups, which contribute to its potent biological activities. Additionally, its glycosylated form enhances its solubility and bioavailability compared to non-glycosylated diterpenoids .

Properties

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,10-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O10/c1-12-13-5-8-26(34)24(3)7-4-6-23(2,19(24)14(28)10-25(26,9-13)20(12)32)22(33)36-21-18(31)17(30)16(29)15(11-27)35-21/h13-19,21,27-31,34H,1,4-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUSGLWZCNYPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)OC5C(C(C(C(O5)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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